Dipyridyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

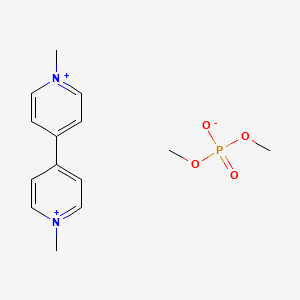

Dipyridyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O4P+ and its molecular weight is 311.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Separation of Actinides and Lanthanides

One of the prominent applications of dipyridyl phosphate is in the separation of actinides (An) and lanthanides (Ln) from spent nuclear fuel. A theoretical study demonstrated that bipyridyl phosphate ligands exhibit excellent potential for the selective extraction of Am(III) and Eu(III) ions. The ligand's ability to form stable complexes with these ions is attributed to its tetradentate nature, which enhances coordination through multiple bonding sites .

- Case Study: Thermodynamic Analysis

- A detailed thermodynamic analysis indicated that the Gibbs free energy (ΔG) for the complexation reactions involving bipyridyl phosphate was significantly negative, suggesting favorable extraction conditions. The study highlighted that the extraction efficiency for actinides was superior compared to lanthanides, making it a promising candidate for nuclear waste management solutions .

Biochemical Applications

Inhibition of Biofilm Formation

This compound has been investigated for its inhibitory effects on biofilm formation by pathogenic bacteria, particularly in medical settings such as contact lens care. In a study focusing on Pseudomonas aeruginosa and Staphylococcus aureus, it was found that this compound significantly inhibited biofilm formation at specific concentrations .

- Results Summary:

- Concentration: 312 μM of this compound

- Effectiveness: Significant inhibition of Pseudomonas aeruginosa biofilm formation

- Combination Therapy: When used in conjunction with other agents like penta-O-galloyl-β-D-glucopyranose, a synergistic effect was observed, leading to enhanced inhibition across multiple bacterial strains .

Material Science

Synthesis of Functionalized Materials

This compound derivatives have been employed in the synthesis of functionalized materials with applications in catalysis and sensor technology. The compound's ability to coordinate with transition metals allows it to serve as a ligand in various catalytic processes.

- Example Application: Metal Complexes

- Research has shown that metal complexes formed with this compound ligands exhibit unique catalytic properties, making them suitable for organic transformations . These complexes have been utilized in reactions such as oxidation and reduction processes, highlighting their versatility in synthetic chemistry.

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Coordination Chemistry | Separation of Actinides and Lanthanides | Effective extraction; favorable thermodynamics |

| Biochemical Applications | Inhibition of Biofilm Formation | Significant inhibition observed; synergistic effects |

| Material Science | Synthesis of Functionalized Materials | Catalytic activity in organic transformations |

Análisis De Reacciones Químicas

Coordination Reactions with Metal Ions

Dipyridyl phosphate acts as a bidentate ligand, forming stable complexes with transition metals and lanthanides.

Thermodynamic Feasibility of Actinide Complexation

-

Am(III) vs. Eu(III) Binding : Studies show that this compound exhibits higher affinity for Am(III) over Eu(III) due to stronger covalent bonding. The Gibbs free energy change (ΔG) for Am(III) complexation in aqueous solution is −373.48 kcal mol⁻¹, compared to −81.86 kcal mol⁻¹ for Eu(III) .

-

Reaction Mechanism : Complexation involves displacement of nitrate or water ligands from [M(NO₃)(H₂O)ₙ]³⁺ (M = Am, Eu) by the phosphate and pyridyl N donors. The 1:1 ligand-to-metal complexes (e.g., [ML(H₂O)]³⁺) are thermodynamically favored .

| Metal Ion | ΔG (kcal mol⁻¹) | Preferred Complex Type |

|---|---|---|

| Am³⁺ | −373.48 | 1:1 (ML(H₂O)) |

| Eu³⁺ | −81.86 | 1:2 (ML₂(NO₃)) |

Nucleophilic Substitution at the Phosphate Center

The phosphate group undergoes nucleophilic substitution via associative (Sₙ2) or dissociative mechanisms .

Reactivity Trends

-

Alkaline Hydrolysis : Reactivity decreases with electron-withdrawing substituents due to reduced electrophilicity at phosphorus. For example, (C₂H₅)₂POCl hydrolyzes faster than (CH₃O)₂POCl .

-

Condensation with Alcohols : In pyridine solvent, H-phosphonate derivatives react with 3′-O-acetylthymidine via oxidative coupling, forming phosphate diesters (ΔG = −0.75 ppm in ³¹P NMR) .

Hydrolysis Mechanisms

Hydrolysis of phosphate esters mediated by this compound proceeds through distinct pathways:

Nucleophilic vs. General Base Mechanisms

-

Nucleophilic Attack : A bridging hydroxide in dizinc complexes directly attacks phosphorus, evidenced by a solvent deuterium isotope effect kH/kD=1.29 .

-

General Base Catalysis : In Fe³⁺/M²⁺ (M = Zn, Cu) systems, terminal hydroxides deprotonate water for indirect nucleophilic substitution .

Oxidative Coupling Reactions

-

Pyridine-Phosphonate Synthesis : 3-component reactions between β-keto phosphonates, Mannich bases, and ammonium acetate yield pyridine-3-phosphonates (49–80% yields) .

-

Ag(I)-Catalyzed Phosphorylation : Pyridines react with dialkyl phosphonates using Ag(I)/K₂S₂O₈, forming 2-phosphorylated pyridines via radical intermediates .

Thermal Decomposition

-

Pyrolysis : Heating pyridine derivatives at 700–800°C produces bipyridine analogs. For example, 6,6′-dimethyl-2,2′-bipyridine forms via dehydrogenation .

Aromatic Nitro Reduction

-

4,4′-Bipyridine derivatives mediate nitro-to-amine reductions in prodrug activation. Reaction rates (k) vary with substituents:

Radical Pathways

This compound participates in radical-mediated phosphorylations:

-

Ag(II)-Mediated Oxidation : Ag(I) oxidizes dialkyl phosphites to radical cations, which add to pyridine rings. Subsequent oxidation yields phosphorylated products .

This compound’s versatility stems from its dual functionality: the phosphate group enables electrophilic substitutions, while pyridyl N atoms facilitate metal coordination. Its applications span catalysis, bioorthogonal chemistry, and materials science, with ongoing research optimizing its reactivity for targeted syntheses.

Propiedades

Número CAS |

21000-42-0 |

|---|---|

Fórmula molecular |

C14H20N2O4P+ |

Peso molecular |

311.29 g/mol |

Nombre IUPAC |

dimethyl phosphate;1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C12H14N2.C2H7O4P/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;1-5-7(3,4)6-2/h3-10H,1-2H3;1-2H3,(H,3,4)/q+2;/p-1 |

Clave InChI |

QMOPFCUJPOQWSX-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.COP(=O)([O-])OC |

SMILES canónico |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.COP(=O)([O-])OC |

Sinónimos |

is(O,O-dimethylphosphate)-N,N'-dimethyl-4,4'-dipyridyl dipyridyl phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.